Cas no 735306-98-6 (N-[(Cyclohexylamino)carbonyl]-2-(4-formylphenoxy)acetamide)
735306-98-6 structure
Product Name:N-[(Cyclohexylamino)carbonyl]-2-(4-formylphenoxy)acetamide
Numero CAS:735306-98-6
MF:C16H20N2O4
MW:304.341004371643
CID:5454521
PubChem ID:3975643
Update Time:2025-05-20
N-[(Cyclohexylamino)carbonyl]-2-(4-formylphenoxy)acetamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- Z19658045
- CHEMBL1571887
- HMS2341J22
- AKOS017009832
- SR-01000045562-1
- 1-CYCLOHEXYL-3-[2-(4-FORMYLPHENOXY)ACETYL]UREA
- MLS000571134
- EN300-26577725
- 735306-98-6
- SR-01000045562
- N-(cyclohexylcarbamoyl)-2-(4-formylphenoxy)acetamide
- SMR000150762
- N-[(Cyclohexylamino)carbonyl]-2-(4-formylphenoxy)acetamide
-
- Inchi: 1S/C16H20N2O4/c19-10-12-6-8-14(9-7-12)22-11-15(20)18-16(21)17-13-4-2-1-3-5-13/h6-10,13H,1-5,11H2,(H2,17,18,20,21)
- Chiave InChI: QHSSPYVZIDRHPJ-UHFFFAOYSA-N
- Sorrisi: C(NC(NC1CCCCC1)=O)(=O)COC1=CC=C(C=O)C=C1
Proprietà calcolate
- Massa esatta: 304.14230712g/mol
- Massa monoisotopica: 304.14230712g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 22
- Conta legami ruotabili: 5
- Complessità: 386
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.7
- Superficie polare topologica: 84.5Ų
Proprietà sperimentali
- Densità: 1.22±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- pka: 11.00±0.70(Predicted)
N-[(Cyclohexylamino)carbonyl]-2-(4-formylphenoxy)acetamide Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26577725-0.05g |
735306-98-6 | 90% | 0.05g |
$212.0 | 2023-07-09 |
N-[(Cyclohexylamino)carbonyl]-2-(4-formylphenoxy)acetamide Letteratura correlata
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
2. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
-
Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
735306-98-6 (N-[(Cyclohexylamino)carbonyl]-2-(4-formylphenoxy)acetamide) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso